molecular formula C4H8N4O2S B2669976 2-(Triazol-1-yl)ethanesulfonamide CAS No. 1936564-20-3

2-(Triazol-1-yl)ethanesulfonamide

Cat. No. B2669976
CAS RN: 1936564-20-3
M. Wt: 176.19
InChI Key: ZNPUIBYWKWKUFN-UHFFFAOYSA-N
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Description

The compound “2-(Triazol-1-yl)ethanesulfonamide” belongs to the class of triazole derivatives . Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . Triazole derivatives are known for their significant biological and pharmacological properties, making them a strong interest in medicinal chemistry .


Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in recent years . The procedure includes quantum-chemical SMD/M06-2X/6–311++G (d,p) calculation of the relative stability for possible tautomers, simulation of UV/vis spectra for the most stable forms, and comparison of the resulting curves with the experimental spectral data taking into account the Boltzmann weighting .


Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . These derivatives have been widely applied in many medicinal scaffolds .


Chemical Reactions Analysis

Triazole ring exhibits different tautomeric forms . There are three possible tautomers of C-substituted 1,2,4-triazoles depending on the position of hydrogen atom in the ring . Tautomeric preferences and factors affecting the equilibrium are important to understand the chemical reactivity of compounds and their impact on biological systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by the substituents in the triazole ring . NBO charge distribution, dipole moment, molecular electrostatic potential, and HOMO/LUMO gap for the most stable tautomers were analyzed .

Scientific Research Applications

Synthesis and Antibacterial/Antifungal Activity

A study by Hassan (2013) explored the synthesis of 2-pyrazolines and their derivatives bearing benzenesulfonamide moieties, including interactions with triazole functionalities. These compounds demonstrated antimicrobial activity against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans, showcasing their potential in developing new antibacterial and antifungal agents (Hassan, 2013).

Supramolecular Interactions of 1,2,3-Triazoles

The research conducted by Schulze and Schubert (2014) elaborates on the diverse supramolecular interactions of 1,2,3-triazoles, stemming from their nitrogen-rich structure. This study highlights the broad utility of triazoles in supramolecular and coordination chemistry, underscoring the unique characteristics that enable complexation of anions and various N-coordination modes (Schulze & Schubert, 2014).

Catalysis and Photophysics

A fascinating aspect of 1,2,3-triazoles includes their application in catalysis and photophysical domains. Donnelly, Petronilho, and Albrecht (2013) discussed the synthetic accessibility of triazolylidene metal complexes and their implications in various bond-forming and redox reactions. This highlights the potential of triazoles and their derivatives in enhancing the efficiency of catalytic processes and exploring new avenues in photophysics (Donnelly, Petronilho, & Albrecht, 2013).

Photoluminescent Properties

Gómez et al. (2013) developed a water-based synthesis for sulfonate-functionalized 1,2,4-triazole ligands, which upon reaction with cadmium(II) salts, formed two-dimensional coordination networks with photoluminescent properties. This study showcases the potential use of triazole derivatives in developing materials with unique photoluminescent features for applications in lighting and display technologies (Gómez et al., 2013).

Antimalarial Prototypes

The work by Boechat et al. (2011) on synthesizing 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives presents a rational approach towards developing new antimalarial lead compounds. This research underscores the potential of triazole derivatives in contributing to the discovery of novel antimalarial agents, demonstrating their versatility and importance in medical chemistry (Boechat et al., 2011).

Mechanism of Action

Triazole derivatives have various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc . The 1,2,3-triazole ring interacts with the amino acids present in the active site of EGFR receptors involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der waals interaction .

Safety and Hazards

The safety data sheet for a similar compound, 4-(1H-1,2,3-triazol-1-yl)benzaldehyde, suggests that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid prolonged or repeated exposure, remove contaminated clothing and wash before reuse, and wash thoroughly after handling .

properties

IUPAC Name

2-(triazol-1-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2S/c5-11(9,10)4-3-8-2-1-6-7-8/h1-2H,3-4H2,(H2,5,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPUIBYWKWKUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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